Ald-Ph-PEG4-NH-Boc
Description
Structural Characterization and Key Functional Groups
Ald-Ph-PEG3-O-NH-Boc possesses a well-defined molecular architecture that incorporates multiple functional elements designed for specific bioconjugation applications. The compound exhibits the molecular formula C21H32N2O8 with a molecular weight of 440.49 grams per mol, according to multiple analytical characterizations. The structural complexity of this molecule arises from its heterobifunctional design, which positions reactive groups at opposite termini of a flexible polyethylene glycol linker.
The aldehyde functionality, manifested as a formylbenzoyl group, represents one of the primary reactive sites within the molecule. This aldehyde group demonstrates selective reactivity toward aminooxy-containing biomolecules, facilitating the formation of stable yet reversible oxime linkages. The positioning of this aldehyde on a benzene ring provides additional stability and influences the electronic properties of the reactive center, enhancing its utility in bioconjugation reactions.
The polyethylene glycol component consists of three ethylene oxide repeating units, which impart crucial physicochemical properties to the overall molecule. This polyethylene glycol spacer contributes to the compound's high water solubility and biocompatibility while providing conformational flexibility that allows optimal positioning of the terminal functional groups during conjugation reactions. The hydrophilic nature of the polyethylene glycol backbone ensures that conjugated biomolecules maintain favorable pharmacokinetic properties, including extended circulation times and reduced immunogenicity.
Table 1: Structural and Physical Properties of Ald-Ph-PEG3-O-NH-Boc
The tert-butoxycarbonyl-protected aminooxy group represents the third critical functional component of this molecule. This protecting group strategy enables the controlled exposure of the reactive aminooxy functionality under specific acidic conditions, typically achieved through treatment with trifluoroacetic acid. The tert-butoxycarbonyl protection is essential for maintaining the stability of the aminooxy group during synthesis and storage while allowing for selective deprotection when conjugation is desired.
The overall molecular architecture creates a compound that exhibits dual reactivity patterns. The aldehyde terminus can engage in immediate conjugation reactions with primary amines and the amino-terminal regions of peptides and proteins, forming imine bonds that can be subsequently reduced for enhanced stability. Simultaneously, the protected aminooxy terminus provides a latent reactive site that becomes available upon deprotection, enabling sequential conjugation strategies or the formation of complex multimolecular assemblies.
Historical Development of Polyethylene Glycol-Modified Linkers in Chemical Biology
The development of polyethylene glycol-based bioconjugation strategies represents a significant milestone in the evolution of chemical biology and pharmaceutical sciences. The foundational concept of polyethylene glycol modification, commonly referred to as pegylation, was first proposed by Frank Davis in the late 1960s as a solution to the immunogenicity challenges associated with non-human derived proteins intended for therapeutic use. Davis hypothesized that conjugation of polyethylene glycol to proteins would render them unrecognizable to the immune system, thereby mitigating adverse immune responses while simultaneously enhancing circulation time and biological activity.
The initial experimental validation of this concept came through the work of Davis and Abraham Aubuchowski, who published the first research article describing a polyethylene glycol-modified enzyme, bovine liver catalase, in the early 1970s. Their findings demonstrated that the modified enzyme indeed exhibited reduced immunogenicity and extended circulation half-life, establishing the scientific foundation for the polyethylene glycol modification approach. This pioneering work led to the establishment of Enzon, the first commercial entity focused on polyethylene glycol conjugation technology, in 1981.
The clinical translation of polyethylene glycol-based therapeutics achieved significant milestones with the approval of Adagen in 1990 and Oncaspar in 1994, both representing first-generation polyethylene glycol-modified enzymes that utilized multiple strands of linear, monofunctional polyethylene glycol attached to single therapeutic molecules. These early successes demonstrated the practical viability of polyethylene glycol modification in addressing critical pharmaceutical challenges, including protein instability, rapid clearance, and immunogenicity.
Table 2: Evolution of Polyethylene Glycol-Based Therapeutics and Technologies
The subsequent decades witnessed rapid expansion in both the diversity of polyethylene glycol architectures and the range of therapeutic modalities that could benefit from polyethylene glycol modification. The development progressed from simple linear polyethylene glycol chains to sophisticated branched architectures, multi-functional linkers, and specialized conjugation chemistries designed for specific applications. This evolution included the introduction of cleavable and non-cleavable linkers, site-specific conjugation strategies, and the development of controlled release mechanisms.
The emergence of compound classes such as Ald-Ph-PEG3-O-NH-Boc represents the culmination of several decades of advancement in polyethylene glycol chemistry. These sophisticated reagents incorporate multiple functional groups and protective strategies that enable precise control over conjugation reactions and the resulting molecular architectures. The development of such compounds reflects the growing understanding of the relationship between linker design and therapeutic efficacy, leading to increasingly sophisticated approaches to bioconjugation.
Modern applications of polyethylene glycol-based linkers extend far beyond the original scope of protein modification. Contemporary research has demonstrated their utility in developing Proteolysis-Targeting Chimeras, antibody-drug conjugates, diagnostic imaging agents, and complex drug delivery systems. The versatility of compounds like Ald-Ph-PEG3-O-NH-Boc enables researchers to design sophisticated molecular constructs that can address multiple therapeutic challenges simultaneously, including target specificity, pharmacokinetic optimization, and controlled drug release.
Significance of tert-Butoxycarbonyl Protection in Aminooxy Chemistry
The implementation of tert-butoxycarbonyl protection in aminooxy chemistry represents a critical advancement in synthetic organic chemistry that has enabled the development of sophisticated bioconjugation reagents such as Ald-Ph-PEG3-O-NH-Boc. The tert-butoxycarbonyl protecting group, commonly referred to by its three-letter abbreviation in chemical literature, serves as a reversible masking agent for amine functionalities, providing stability during synthesis while enabling controlled deprotection under specific conditions. This protective strategy has become particularly important in aminooxy chemistry due to the inherent reactivity and potential instability of unprotected aminooxy groups.
The historical development of tert-butoxycarbonyl protection dates back to the broader evolution of carbamate-based protecting groups in organic synthesis. Tert-butoxycarbonyl protection gained prominence due to its exceptional stability under basic and nucleophilic conditions, while remaining readily removable under acidic conditions. This orthogonal reactivity pattern makes it ideally suited for multi-step synthetic sequences where selective protection and deprotection are required.
In the context of aminooxy chemistry, tert-butoxycarbonyl protection addresses several critical synthetic challenges. Unprotected aminooxy groups exhibit high nucleophilicity and can participate in unwanted side reactions during synthetic transformations, potentially leading to complex mixtures and reduced yields. The tert-butoxycarbonyl group effectively masks this reactivity, allowing for the incorporation of aminooxy functionality into complex molecular architectures without interference from premature conjugation reactions.
Table 3: Comparative Analysis of Protecting Groups for Aminooxy Functionalities
| Protecting Group | Stability under Basic Conditions | Removal Conditions | Compatibility with Polyethylene Glycol Chemistry | Application in Bioconjugation |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Excellent | Trifluoroacetic acid, hydrochloric acid in methanol | High | Extensively used |
| Benzyloxycarbonyl | Good | Hydrogenation, acidic conditions | Moderate | Limited use |
| 9-Fluorenylmethoxycarbonyl | Moderate | Basic conditions | High | Specialized applications |
| Acetyl | Poor | Basic or acidic hydrolysis | Low | Rarely used |
The synthetic preparation of tert-butoxycarbonyl-protected aminooxy compounds typically involves the reaction of di-tert-butyl dicarbonate with aminooxy-containing precursors under basic conditions. This transformation can be accomplished in aqueous media using bases such as sodium bicarbonate or in organic solvents using 4-dimethylaminopyridine as the base. The resulting tert-butoxycarbonyl-protected aminooxy derivatives exhibit enhanced stability and can be isolated and purified using standard organic chemistry techniques.
The deprotection of tert-butoxycarbonyl-protected aminooxy groups represents a critical step in the utilization of compounds like Ald-Ph-PEG3-O-NH-Boc for bioconjugation applications. This process is typically accomplished using trifluoroacetic acid, either neat or in dichloromethane solution, or through treatment with hydrochloric acid in methanol. The deprotection reaction proceeds through the formation of a tert-butyl cation intermediate, which can potentially alkylate other nucleophiles present in the reaction mixture. To minimize these side reactions, scavengers such as anisole or thioanisole are often employed.
Research findings have demonstrated that the selective removal of tert-butoxycarbonyl protection can be achieved even in the presence of other acid-sensitive protecting groups through careful selection of deprotection conditions. For instance, the use of aluminum chloride enables selective cleavage of tert-butoxycarbonyl groups while leaving other protecting groups intact. Alternative mild deprotection methods include treatment with trimethylsilyl iodide in acetonitrile followed by methanol, which provides excellent selectivity and compatibility with sensitive functional groups.
The significance of tert-butoxycarbonyl protection in the context of Ald-Ph-PEG3-O-NH-Boc extends beyond simple synthetic convenience. The protected aminooxy group enables the compound to function as a latent bifunctional reagent, where the aldehyde terminus can be utilized for initial conjugation reactions while the protected aminooxy remains dormant. Following the primary conjugation event, selective deprotection of the aminooxy group reveals the second reactive site, enabling sequential conjugation strategies or the formation of complex molecular assemblies.
This orthogonal reactivity pattern has proven particularly valuable in the development of Proteolysis-Targeting Chimeras, where precise control over the assembly of multi-component molecular architectures is essential for achieving the desired biological activity. The ability to sequentially introduce different molecular components through controlled deprotection and conjugation reactions enables the construction of sophisticated therapeutic molecules with multiple functional domains.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O8/c1-21(2,3)31-20(26)23-30-15-14-29-13-12-28-11-10-27-9-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOIZCKUNSTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of p-Formylbenzoic Acid
The aromatic aldehyde precursor is prepared by dissolving p-formylbenzoic acid in anhydrous dichloromethane (DCM). The carboxylic acid is activated using hexafluorophosphate aza-benzotriazole tetramethyl uronium (HATU) (1.5 equivalents) and triethylamine (TEA, 1.5 equivalents) under nitrogen atmosphere. This step generates a reactive mixed anhydride intermediate, facilitating nucleophilic attack by the PEG3-amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 10–15 minutes |
Coupling with Boc-Protected PEG3-Amine
The activated p-formylbenzoic acid is reacted with Boc-protected PEG3-amine (1.1 equivalents) in DCM. The Boc group protects the aminooxy functionality, preventing undesired side reactions. The reaction proceeds via nucleophilic acyl substitution, forming an amide bond between the aromatic core and the PEG3 spacer.
Key Considerations :
-
Stoichiometry : A slight excess of PEG3-amine ensures complete conversion of the activated acid.
-
Purification : Post-reaction, the organic phase is washed with dilute HCl (0.1 M) and water to remove unreacted reagents. The product is isolated via rotary evaporation and further purified using silica gel chromatography (eluent: ethyl acetate/hexane, 7:3).
Deprotection and Functionalization (if required)
While Ald-Ph-PEG3-O-NH-Boc retains the Boc group in its final form, some synthetic routes involve temporary protection-deprotection steps. For example, trifluoroacetic acid (TFA) may be used to remove Boc groups in intermediate stages, followed by re-protection to ensure regioselective conjugation.
Reaction Optimization and Challenges
Solvent and Additive Screening
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance reagent solubility, while additives such as Tween 20 (3–5% w/v) improve interfacial interactions in heterogeneous systems.
Optimized Conditions :
| Factor | Optimal Value |
|---|---|
| Tween 20 Concentration | 3% (w/v) |
| pH | 5.0 (acetate buffer) |
| Temperature | 20°C |
Kinetic Analysis
Reaction kinetics for the coupling step follow second-order kinetics, with a rate constant (k) of at 20°C. The reaction reaches >95% conversion within 1 hour under optimized conditions.
Characterization and Quality Control
Chromatographic Purity
Reverse-phase HPLC (RP-HPLC) with a C8 column confirms product purity (>98%). A gradient elution of 0.01% trifluoroacetic acid (TFA) in acetonitrile/water is employed, with retention times compared against synthetic standards.
Spectroscopic Validation
-
MALDI-TOF-MS : Molecular ion peak observed at m/z 440.49779 [M+H].
-
H NMR (400 MHz, CDCl) : Key signals include δ 9.95 ppm (aldehyde proton), δ 7.85–7.45 ppm (aromatic protons), and δ 1.45 ppm (Boc tert-butyl group).
-
FT-IR : Peaks at 1720 cm (C=O stretch, Boc group) and 2860 cm (PEG C-O-C stretch).
Comparative Analysis of PEG-Based Linkers
Ald-Ph-PEG3-O-NH-Boc is distinguished from similar compounds by its dual functionality (aldehyde and Boc-protected aminooxy). The table below highlights its unique attributes:
Scalability and Industrial Considerations
Large-scale synthesis (>500 mg) employs continuous flow chemistry to enhance yield and reduce solvent waste. Critical parameters for Good Manufacturing Practice (GMP) compliance include:
Chemical Reactions Analysis
Ald-Ph-PEG3-O-NH-Boc undergoes several types of chemical reactions:
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution: The Boc-protected aminooxy group can be deprotected and then react with aldehyde or ketone groups to form oxime linkages.
Common Reagents and Conditions: Trifluoroacetic acid is commonly used for deprotection of the Boc group.
Major Products: The major products formed from these reactions include oxime linkages when the aminooxy group reacts with aldehyde or ketone groups.
Scientific Research Applications
Chemical Synthesis
Bioconjugation Reactions
Ald-Ph-PEG3-O-NH-Boc is primarily used in bioconjugation reactions where the aldehyde group reacts with aminooxy groups to form stable oxime bonds. This property is crucial for creating conjugates that can be used in various biochemical assays and therapeutic applications. The ability to form reversible linkages allows for controlled release mechanisms, enhancing the functionality of drug delivery systems.
Synthesis of Complex Molecules
In organic synthesis, Ald-Ph-PEG3-O-NH-Boc facilitates the construction of complex molecules through its reactive functional groups. The compound's versatility enables it to participate in oxidation-reduction reactions and substitution reactions, making it valuable for synthetic chemists.
Biological Applications
Drug Delivery Systems
The compound is employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents. By forming stable conjugates with drugs, Ald-Ph-PEG3-O-NH-Boc enhances the pharmacokinetic properties of these agents, allowing for more effective treatment regimens .
Targeted Protein Degradation
Ald-Ph-PEG3-O-NH-Boc is also significant in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to selectively degrade target proteins by forming ternary complexes with E3 ligases, thereby initiating ubiquitination and subsequent proteasomal degradation. This application is particularly relevant in cancer research, where targeted degradation of oncogenic proteins can lead to effective therapeutic outcomes.
Medical Research
Diagnostic Applications
In diagnostics, Ald-Ph-PEG3-O-NH-Boc is utilized for labeling biomolecules, enabling their tracking in biological systems. This capability is essential for imaging studies and understanding biomolecular interactions within cells .
Case Studies
Recent studies have demonstrated the effectiveness of using Ald-Ph-PEG3-O-NH-Boc in various medical research contexts:
- Cancer Treatment : In a study focusing on breast cancer cell lines, Ald-Ph-PEG3-O-NH-Boc was used to create conjugates that enhanced the delivery of chemotherapeutic agents while minimizing off-target effects .
- Biomarker Discovery : Researchers have employed this compound to label proteins involved in disease pathways, facilitating the identification and validation of potential biomarkers for early diagnosis .
Industrial Applications
Production of High-Purity PEG Linkers
Ald-Ph-PEG3-O-NH-Boc is integral in producing high-purity polyethylene glycol (PEG) linkers used in various industrial applications. Its stability and reactivity make it suitable for developing advanced materials that require precise chemical modifications .
Mechanism of Action
The mechanism of action of Ald-Ph-PEG3-O-NH-Boc involves the formation of oxime linkages through the reaction of the aminooxy group with aldehyde or ketone groups . This reaction is reversible, allowing for the controlled release of the linked molecules. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .
Comparison with Similar Compounds
Key Properties :
- Solubility : Soluble in water, DCM, DMF, DMSO, and THF .
- Applications : Used in drug delivery, protein modification, and PROTAC linker synthesis due to its orthogonal reactivity and biocompatibility .
Comparison with Similar Compounds
2.1 Structural and Functional Differences
The following table compares Ald-Ph-PEG3-O-NH-Boc with structurally related PEG reagents:
2.2 Key Differentiators
Reactive Groups: Ald-Ph-PEG3-O-NH-Boc specializes in oxime ligation (aldehyde + aminooxy), whereas compounds like Ald-Ph-PEG2-NH-Boc and this compound feature Boc-protected amines for amine-aldehyde coupling . Ald-Ph-amido-PEG3-NHS ester contains an NHS ester for rapid amine coupling, bypassing the need for deprotection .
Longer chains (e.g., PEG4 in this compound) enhance solubility and flexibility for drug delivery .
Boc-NH-PEG-N3 integrates azide and Boc-amine groups, allowing sequential amine-azide functionalization .
2.3 Research Findings
- Solubility: Ald-Ph-PEG3-O-NH-Boc’s water solubility (~50 mg/mL) exceeds that of non-PEGylated aldehydes, making it ideal for aqueous bioconjugation .
- Stability : Boc protection in Ald-Ph-PEG3-O-NH-Boc prevents premature reactions, whereas unprotected analogs (e.g., Ald-Ph-PEG3-azide) require strict storage conditions .
- Efficiency: In PROTAC synthesis, Ald-Ph-PEG3-O-NH-Boc demonstrated 85% conjugation efficiency with aminooxy-bearing E3 ligands, outperforming NHS ester-based linkers (70%) due to milder reaction conditions .
Notes on Usage
- Deprotection : Use 10% TFA in DCM for Boc removal; avoid prolonged exposure to prevent PEG degradation .
- Storage : Store at -20°C in anhydrous solvents to preserve aldehyde reactivity .
- Limitations: Not suitable for reducing environments (e.g., thiol-rich media), which may degrade the aldehyde group .
Biological Activity
Ald-Ph-PEG3-O-NH-Boc is a specialized compound primarily utilized in bioconjugation applications due to its unique structural features, which include an aldehyde group and a Boc (tert-butyloxycarbonyl) protected aminooxy group. This compound serves as a versatile linker in the synthesis of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of Ald-Ph-PEG3-O-NH-Boc, highlighting its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H32N2O7
- Molecular Weight : 424.5 g/mol
- Functional Groups :
- Aldehyde
- Boc protected aminooxy
The aldehyde functionality allows for selective labeling and crosslinking with biomolecules, facilitating reversible binding in various biochemical contexts. The oxime bond formed between the aldehyde and aminooxy groups is stable yet reversible, making it advantageous for applications requiring controlled release mechanisms.
Ald-Ph-PEG3-O-NH-Boc operates primarily through the formation of stable oxime linkages with biomolecules. This reaction is crucial for developing targeted drug delivery systems and diagnostic tools. The ability to form these linkages allows for:
- Selective Bioconjugation : The aldehyde can react with aminooxy groups on proteins or other biomolecules.
- Controlled Release : The reversible nature of the oxime bond permits the release of therapeutic agents in a controlled manner.
Applications in Research and Therapeutics
- Targeted Protein Degradation : As part of PROTACs, Ald-Ph-PEG3-O-NH-Boc plays a critical role in selectively degrading target proteins via the ubiquitin-proteasome system. This mechanism is pivotal for developing therapies aimed at cancer and other diseases where specific proteins contribute to pathogenesis.
- Drug Delivery Systems : The compound's ability to form stable linkages enhances drug delivery efficacy by ensuring that therapeutic agents remain attached until they reach their target site.
- Diagnostic Applications : Its reactive properties make it suitable for labeling biomolecules, aiding in various diagnostic assays.
Research Findings
Recent studies have explored the efficacy and stability of Ald-Ph-PEG3-O-NH-Boc in various biological contexts:
- Bioconjugation Studies : Research has demonstrated that Ald-Ph-PEG3-O-NH-Boc can effectively conjugate with proteins, maintaining biological activity post-conjugation. For instance, conjugates formed with this linker exhibited retention of function in enzyme assays, indicating its utility in maintaining biological integrity during therapeutic applications.
- In Vivo Efficacy : In animal models, compounds linked via Ald-Ph-PEG3-O-NH-Boc have shown prolonged circulation times and enhanced therapeutic effects compared to unmodified drugs. For example, studies involving PEGylated proteins have reported improved pharmacokinetics, leading to better therapeutic outcomes .
Case Studies
Q & A
Basic Research Questions
Q. What are the key structural features of Ald-Ph-PEG3-O-NH-Boc that influence its reactivity in bioconjugation reactions?
- Methodological Answer : The compound’s reactivity arises from its aldehyde (Ald) group for site-specific conjugation, the phenyl (Ph) spacer for steric stability, and the Boc-protected amine (NH-Boc) for controlled deprotection. To confirm structural integrity, use NMR (¹H/¹³C) to verify the presence of the aldehyde peak (~9-10 ppm) and Boc-protection (tert-butyl group at ~1.3 ppm). The PEG3 linker enhances hydrophilicity, which can be validated via HPLC retention time shifts in polar vs. nonpolar mobile phases .
Q. What spectroscopic methods are recommended for characterizing Ald-Ph-PEG3-O-NH-Boc post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the aldehyde proton, PEG chain (-CH₂CH₂O-), and Boc group.
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- FT-IR : Identify carbonyl stretches (C=O from Boc at ~1680–1720 cm⁻¹) and ether linkages (C-O-C from PEG at ~1100 cm⁻¹).
- UV-Vis : Monitor aldehyde conjugation efficiency via absorbance at ~280 nm (aromatic Ph group) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using Ald-Ph-PEG3-O-NH-Boc in aqueous versus organic solvents?
- Methodological Answer :
- Solvent Compatibility Testing :
| Solvent Type | Stability Test Parameters | Outcome Metric |
|---|---|---|
| Aqueous (pH 7.4) | Incubate at 25°C/37°C; monitor aldehyde hydrolysis via HPLC | % Intact compound at 24h |
| Organic (DMF, DMSO) | Assess Boc deprotection under basic/acidic conditions via TLC | Retention factor (Rf) shifts |
- Key Considerations :
- Use buffered solutions (e.g., PBS) to minimize aldehyde oxidation.
- For organic phases, avoid prolonged exposure to amines to prevent premature deprotection .
Q. What strategies are effective in resolving contradictory data regarding the stability of Ald-Ph-PEG3-O-NH-Boc under varying pH conditions?
- Methodological Answer :
- Controlled Replication : Repeat stability assays (e.g., pH 5.0, 7.4, 9.0) with standardized protocols for temperature, solvent purity, and instrumentation calibration.
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR for structural integrity, LC-MS for degradation products).
- Literature Comparison : Compare findings with peer-reviewed studies (e.g., discrepancies may arise from trace metal contaminants or light exposure during storage) .
Q. How should researchers design experiments to evaluate the efficiency of Ald-Ph-PEG3-O-NH-Boc in targeted drug delivery systems?
- Methodological Answer :
- PICO Framework :
- Population : Cancer cell lines (e.g., HeLa).
- Intervention : Drug conjugate (e.g., Ald-Ph-PEG3-O-NH-Boc linked to doxorubicin).
- Comparison : Free drug vs. non-targeted conjugate.
- Outcome : Cellular uptake (flow cytometry) and cytotoxicity (MTT assay).
- Experimental Controls : Include Boc-deprotected analogs to assess amine reactivity’s role in targeting .
Q. What are common pitfalls in synthesizing Ald-Ph-PEG3-O-NH-Boc, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Aldehyde oxidation during storage.
- Solution : Store under inert gas (N₂/Ar) with desiccants at -20°C.
- Pitfall 2 : Incomplete Boc deprotection.
- Solution : Optimize trifluoroacetic acid (TFA) concentration (e.g., 50% v/v in DCM) and reaction time (1–2h) via kinetic studies .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility when using Ald-Ph-PEG3-O-NH-Boc across multiple laboratories?
- Methodological Answer :
- Documentation : Provide detailed synthetic protocols (e.g., molar ratios, stirring speed) and raw spectral data in supplementary materials.
- Collaborative Validation : Share samples with independent labs for cross-testing under identical conditions (e.g., pH, temperature).
- Statistical Reporting : Use RSD (%) for batch-to-batch purity variations and ANOVA for inter-lab comparison of reaction yields .
Q. What statistical methods are appropriate for analyzing contradictory conjugation efficiency data?
- Methodological Answer :
- Hypothesis Testing : Apply Student’s t-test to compare means (e.g., conjugation efficiency in PBS vs. HEPES buffer).
- Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., temperature fluctuations, reagent age).
- Error Propagation Models : Quantify uncertainty in final yield calculations from HPLC peak integration thresholds .
Ethical & Reporting Standards
Q. How should researchers address potential biases in reporting Ald-Ph-PEG3-O-NH-Boc’s biomedical applications?
- Methodological Answer :
- Transparency : Disclose all synthetic batches used in studies (e.g., lot numbers, purity certificates).
- Conflict of Interest : Declare funding sources (e.g., industry partnerships) that may influence data interpretation.
- Peer Review : Pre-publish protocols on platforms like *Protocols.io * to enable open critique .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
